(Cyclopentylmethyl)magnesium bromide
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Overview
Description
(Cyclopentylmethyl)magnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are pivotal in organic synthesis due to their ability to form carbon-carbon bonds, making them essential tools in the construction of complex molecules. The compound consists of a cyclopentylmethyl group bonded to a magnesium atom, which is further bonded to a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclopentylmethyl)magnesium bromide is typically synthesized by reacting cyclopentylmethyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure uniform mixing of reactants. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (Cyclopentylmethyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from reactions with alkyl halides and in coupling reactions.
Scientific Research Applications
(Cyclopentylmethyl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (cyclopentylmethyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction.
Comparison with Similar Compounds
Cyclopentadienyl magnesium bromide: Another Grignard reagent with a cyclopentadienyl group instead of a cyclopentylmethyl group.
Ethylmagnesium bromide: A simpler Grignard reagent with an ethyl group.
Phenylmagnesium bromide: Contains a phenyl group and is widely used in organic synthesis.
Uniqueness: (Cyclopentylmethyl)magnesium bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its cyclopentylmethyl group provides steric hindrance, influencing the outcome of reactions and making it suitable for specific synthetic applications.
Properties
IUPAC Name |
magnesium;methanidylcyclopentane;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.BrH.Mg/c1-6-4-2-3-5-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGNMKJWKUFASO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1CCCC1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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